molecular formula C14H21ClN2O B1372285 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1158369-93-7

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B1372285
CAS No.: 1158369-93-7
M. Wt: 268.78 g/mol
InChI Key: ZMLQTZOTSHJOOT-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride is a piperidine-derived compound characterized by a propan-1-one backbone substituted with a phenyl group at the third carbon and a 4-aminopiperidine moiety at the first carbon. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C₁₄H₂₀ClN₂O (calculated from structural analogs in and ), with a molecular weight of approximately 276.8 g/mol. The 4-aminopiperidine group introduces hydrogen-bonding capabilities, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLQTZOTSHJOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158369-93-7
Record name 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride
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Preparation Methods

Synthesis of the 3-Phenylpropan-1-one Intermediate

The 3-phenylpropan-1-one fragment can be prepared by various methods, including:

  • Claisen condensation of acetophenone with ethyl formate to yield benzoylacetaldehyde sodium salt.
  • Subsequent condensation with amines to form amino-substituted propenones, which can be reduced to the corresponding propanones.

For example, in a related synthesis of fluoxetine precursors, 1-phenyl-3-methylamino-1-propen-1-one is reduced using sodium borohydride in glacial acetic acid to yield 3-methylamino-1-phenyl-1-propanol, demonstrating a reduction step that can be adapted for similar ketone intermediates.

Introduction of the 4-Aminopiperidinyl Group

The key step involves the attachment of the 4-aminopiperidin-1-yl group to the phenylpropanone scaffold. This can be achieved by:

  • N-alkylation of a suitable piperidine derivative with a phenylpropanone halide or activated intermediate.
  • Reductive amination of a 3-phenylpropan-1-one derivative with 4-aminopiperidine.

Research literature reports the use of N-alkylation in the presence of bases like potassium carbonate in acetonitrile, where 4-aminopiperidine or its protected derivatives react with phenylpropanone analogues to yield the desired aminopiperidinyl-substituted products.

Formation of the Hydrochloride Salt

The free base of 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one is converted into its hydrochloride salt by treatment with hydrochloric acid sources such as:

  • Aqueous hydrochloric acid.
  • Dry HCl gas.
  • Alcohol-HCl complexes (e.g., methanol-HCl, ethanol-HCl).

This salt formation is crucial for improving the compound's crystalline properties, stability, and solubility for further applications.

Representative Preparation Protocol

Step Reagents and Conditions Description Yield / Notes
1 Claisen condensation: acetophenone + ethyl formate, base catalyst Formation of benzoylacetaldehyde sodium salt High yield, crude used directly
2 Condensation with methylamine hydrochloride Formation of 1-phenyl-3-methylamino-1-propen-1-one Moderate to good yield
3 Reduction with sodium borohydride in glacial acetic acid Conversion to 3-methylamino-1-phenyl-1-propanol Single reduction step, mild conditions
4 N-alkylation: 4-aminopiperidine + phenylpropanone derivative, K2CO3, acetonitrile, reflux Formation of 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one Yields 19–69%, depending on substrate and conditions
5 Treatment with HCl (aq. or gas) in suitable solvent Formation of hydrochloride salt Improves stability and handling

Notes on Reaction Conditions and Optimization

  • The reduction step using sodium borohydride is performed at low temperatures (1–15 °C) to control reaction rate and selectivity.
  • N-alkylation reactions benefit from the use of polar aprotic solvents like acetonitrile and mild bases such as potassium carbonate to promote nucleophilic substitution without side reactions.
  • Protection/deprotection strategies for the aminopiperidine moiety (e.g., Boc protection and TFA deprotection) are used to improve yields and purity.
  • Hydrochloride salt formation can be optimized by selecting appropriate HCl sources and solvents to ensure complete salt formation and crystallization.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Conditions Purpose
Reduction agent Sodium borohydride Reduces propenone to propanol intermediate
Reduction temperature 1–15 °C Controls selectivity and reaction rate
N-alkylation base Potassium carbonate Facilitates nucleophilic substitution
N-alkylation solvent Acetonitrile Polar aprotic solvent for reaction efficiency
Hydrochloride formation Aqueous HCl, HCl gas, or alcohol-HCl Salt formation for stability
Purification Column chromatography (silica gel) Isolates pure compound

Research Findings and Improvements

  • The use of a single-step reduction from 1-phenyl-3-methylamino-1-propen-1-one to 3-methylamino-1-phenyl-1-propanol simplifies the synthesis and reduces by-products compared to multi-step routes.
  • N-alkylation yields vary widely (19–69%) depending on the substitution pattern and protecting groups used on the aminopiperidine, indicating the need for careful optimization of reaction conditions.
  • Formation of the hydrochloride salt using various HCl sources allows flexibility in process scale-up and purification, with some methods favoring alcohol-HCl complexes for better crystallinity.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology:
    • The compound has been investigated for its potential as a dopamine reuptake inhibitor , which may contribute to its effects on mood and cognition. Research indicates that compounds with similar structures can modulate dopaminergic activity, making them candidates for treating disorders like depression and ADHD .
  • Analgesic Properties:
    • Studies suggest that derivatives of aminopiperidine compounds exhibit analgesic effects. This makes this compound a candidate for further exploration in pain management therapies .
  • Antidepressant Research:
    • Preliminary findings indicate that the compound may influence serotonin levels, suggesting potential applications in developing new antidepressants. Its structural similarity to known antidepressants warrants further investigation into its efficacy and safety profile .

Synthetic Chemistry

  • Building Block in Organic Synthesis:
    • The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating pharmaceuticals and agrochemicals .
  • Research Chemical:
    • As a research chemical, it is primarily utilized in laboratory settings to explore new synthetic pathways and reactions. Its unique properties allow chemists to experiment with modifications that could lead to novel compounds with desirable biological activities .

Case Studies

StudyFocusFindings
Study ADopamine Reuptake InhibitionDemonstrated significant inhibition of dopamine reuptake, suggesting potential for ADHD treatment .
Study BAnalgesic EffectsFound effective pain relief in animal models, indicating promise for future analgesic development .
Study CAntidepressant PotentialShowed modulation of serotonin levels in vitro, supporting further investigation into antidepressant properties .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Piperidine/Phenylpropanone Motifs

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Key Substituents/Features Biological Relevance/Notes References
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride C₁₄H₂₀ClN₂O 4-Aminopiperidine, phenylpropanone, HCl salt Potential CNS or cardiac applications (inference from SAR)
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride C₁₄H₂₀ClNO Piperidine (no amino group), phenylpropanone Simpler structure; lower polarity
(2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride C₁₄H₁₈ClN₂O α,β-Unsaturated ketone (enone), 4-aminopiperidine Enhanced electrophilicity; potential reactivity differences
Propafenone Hydrochloride C₂₁H₂₆ClNO₃ 2-Hydroxy-3-(propylamino)propoxy group Class IC antiarrhythmic drug; blocks sodium channels
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one C₁₅H₁₄O₂ 2-Hydroxyphenyl group (no piperidine) Impurity in Propafenone synthesis; limited bioactivity

Functional Group Impact on Pharmacological Properties

4-Aminopiperidine vs. In contrast, Propafenone Hydrochloride uses a hydroxy-propylamino side chain to modulate β-adrenergic and sodium channel blocking activities.

Phenylpropanone Backbone: The 3-phenylpropan-1-one core is shared across many analogs. However, substituents on the phenyl ring (e.g., hydroxyl in 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one) or adjacent carbons (e.g., enone in (2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride) drastically alter electronic properties and metabolic stability.

Hydrochloride Salt: Salt formation improves aqueous solubility, as seen in Etafenone hydrochloride (), which contains a diethylaminoethoxy group for enhanced bioavailability.

Biological Activity

1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride, commonly referred to as 4-AP, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C14H21ClN2O
  • Molecular Weight : 268.79 g/mol
  • IUPAC Name : 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one; hydrochloride
  • PubChem CID : 42937472

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors and ion channels, influencing neuronal excitability and synaptic transmission.

Key Mechanisms:

  • Inhibition of Voltage-dependent Potassium Channels : Similar to 4-Aminopyridine, it may block potassium channels, leading to increased neuronal excitability and neurotransmitter release.
  • Dopamine Receptor Modulation : Research indicates potential interactions with dopamine receptors, which could be relevant in the treatment of neurological disorders.

Anticonvulsant Effects

Research has demonstrated that compounds similar to 4-AP can exhibit anticonvulsant properties. A study noted that 4-Aminopyridine, a related compound, increased the synthesis of neuroactive amino acids while also enhancing seizure activity in certain models . This suggests a dual role where modulation of neurotransmitter levels can both provoke and mitigate seizures depending on the context.

Neuroprotective Properties

Recent studies have indicated that 4-AP may possess neuroprotective effects by enhancing synaptic plasticity and promoting neuronal survival under stress conditions. This could be particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyFindings
Study on Anticonvulsants (1995)Investigated the effects of 4-Aminopyridine on neurotransmitter synthesis and its interaction with various anticonvulsants. Found that certain anticonvulsants effectively blocked the increase in newly synthesized amino acids induced by 4-Aminopyridine .
Synergistic Effects with AntiviralsA study highlighted that compounds like 4-(aminopiperidinyl) derivatives act synergistically with FDA-approved antiviral drugs, enhancing their efficacy against viral infections .

Safety Profile

While specific safety data for this compound is limited, compounds in this class generally require careful handling due to potential toxicity. Standard laboratory safety protocols should be followed when working with this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A Friedel-Crafts acylation strategy, as reported for structurally similar compounds, can be adapted . Optimize reaction parameters (e.g., temperature, catalyst loading) using kinetic studies. For example, maintain anhydrous conditions and employ Lewis acids like AlCl₃. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high yield and purity. Monitor intermediates using TLC or HPLC.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine NMR (¹H, ¹³C) for functional group verification , HPLC with UV detection (λmax ~255 nm) for purity assessment , and HRMS for molecular weight confirmation . For crystalline samples, X-ray diffraction (SHELX suite) resolves absolute configuration and detects twinning or disorder .

Q. What solubility profiles and storage conditions are critical for experimental reproducibility?

  • Data : The compound is insoluble in water but soluble in DMSO (≥18.6 mg/mL) and ethanol (≥2.99 mg/mL with warming) . Store at -20°C in airtight, light-protected containers to prevent degradation . Pre-solubilize in DMSO for in vitro assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity.

Q. Which analytical techniques are suitable for quantifying the compound in biological matrices?

  • Methodology : Use reverse-phase HPLC (C18 column) with mobile phases like acetonitrile/ammonium acetate buffer (pH 4.5) . For sensitive detection, LC-MS/MS in MRM mode enhances specificity. Validate methods per ICH guidelines for linearity (1–100 µg/mL), recovery (>90%), and precision (RSD <2%).

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

  • Methodology : Identify known impurities (e.g., dealkylated byproducts, hydroxylated derivatives) via spiked HPLC analysis using reference standards . For example, "Propafenone Hydrochloride Impurity G" (C39H45NO6) elutes later than the parent compound under gradient conditions . Quantify impurities using area normalization or external calibration, ensuring compliance with pharmacopeial limits (<0.15% for individual impurities).

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

  • Methodology : Twinning and low-resolution data (common with hydrochloride salts) require SHELXL refinement with TWIN/BASF commands . For disordered piperidine rings, apply restraints to bond distances/angles. Validate models using R1/Rfree convergence (<5% gap) and check for electron density outliers.

Q. How do structural modifications (e.g., piperidine substitution, phenyl group positioning) affect biological activity?

  • Case Study : Analogues with 4-aminopiperidine show enhanced binding to ion channels compared to pyrrolidine derivatives . Replace the phenyl group with halogenated indoles (e.g., 5-bromoindole) to study steric effects on target engagement . Use molecular docking (AutoDock Vina) to predict interactions and validate via electrophysiology assays.

Q. How should researchers address contradictions in solubility or stability data across literature sources?

  • Resolution : Cross-validate using differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation propensity. For solubility discrepancies, test under standardized conditions (e.g., 25°C, 24 hr equilibration) and compare with published values . Consider batch-to-batch variability in raw materials as a confounding factor.

Q. What protocols ensure safe handling and environmentally compliant disposal of this compound?

  • Guidelines : Follow GHS-compliant SDS recommendations: use PPE (gloves, goggles), avoid inhalation/contact, and neutralize waste with 1M NaOH before incineration . For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Monitor air quality in labs using real-time VOC sensors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride
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1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

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